molecular formula C8H11N3O2 B13260923 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid

Cat. No.: B13260923
M. Wt: 181.19 g/mol
InChI Key: IXZRPTUYDQAXBH-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound featuring a benzotriazole core fused to a partially saturated six-membered ring. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol (hydrochloride form) and a purity of ≥95% . The structure includes a carboxylic acid group at position 7 and a methyl substituent on the triazole ring, which influence its physicochemical properties and reactivity. This compound is cataloged under CAS numbers and is available commercially as a hydrochloride salt, indicating its relevance in synthetic chemistry and drug discovery pipelines .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

IXZRPTUYDQAXBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2C(=O)O)N=N1

Origin of Product

United States

Preparation Methods

Diazotization and Cyclization of Amino Precursors

One common synthetic route involves the diazotization of an amino-substituted precursor followed by intramolecular cyclization to form the benzotriazole ring system. For example, the conversion of 3-amino-4-(methylamino)benzoic acid to the target benzotriazole carboxylic acid is achieved by treatment with sodium nitrite in acidic aqueous media at low temperature (0 °C), followed by prolonged stirring to facilitate ring closure.

Step Reagents & Conditions Yield Notes
1 3-amino-4-(methylamino)benzoic acid, 5% AcOH, NaNO2 in water, 0 °C, 24 h 79% Formation of 1-methyl-1H-benzo[d]triazole-5-carboxylic acid as white solid; characterized by LC/MS and ^1H NMR

This method is efficient and provides a high yield of the desired compound with good purity.

Cyclization via Diazonium Salt Intermediate with Acidic Workup

Another approach involves the use of o-phenylenediamine derivatives subjected to diazotization in the presence of concentrated hydrochloric acid and sodium nitrite at low temperatures, followed by neutralization and purification via preparative HPLC.

Step Reagents & Conditions Yield Notes
1 o-Phenylenediamine derivative, conc. HCl, NaNO2, 0 °C to 10 °C, 6 h; neutralization with KOH, purification by reverse-phase HPLC 18% Lower yield but suitable for sensitive substrates; product confirmed by ^1H NMR and MS

This method is more suitable for substrates sensitive to harsher conditions and allows for high purity isolation.

Oxidation of Benzotriazole Aldehyde Derivatives

A more complex synthetic route involves the oxidation of benzotriazole aldehyde intermediates to the corresponding carboxylic acid. For instance, 6-(benzyloxy)-α-methyl-1H-benzotriazole-1-acetaldehyde dimethyl acetal is hydrolyzed under acidic conditions (concentrated sulfuric acid in acetic acid/water) at elevated temperatures (around 70 °C) followed by oxidation with potassium permanganate (KMnO4) at controlled temperatures (18–30 °C).

Step Reagents & Conditions Yield Notes
1 Hydrolysis: aldehyde dimethyl acetal, H2SO4 (conc.), AcOH/H2O, 72 °C, 20 h - Formation of aldehyde intermediate
2 Oxidation: KMnO4 addition over 3 h at 18–30 °C - Conversion to carboxylic acid
3 Workup: filtration, concentration, recrystallization from aqueous ethanol - Product characterized by elemental analysis and NMR

This multi-step process yields high-purity carboxylic acid derivatives and is adaptable to various substituted benzotriazole systems.

Amidation and Esterification Reactions

Following the formation of the carboxylic acid, further derivatization such as esterification or amide formation can be performed using common coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in aprotic solvents (e.g., acetonitrile) with bases like triethylamine.

Reaction Type Reagents & Conditions Yield Notes
Esterification 1-methylbenzotriazole-5-carboxylic acid, 1,3-cyclohexanedione, EDC, triethylamine, DMAP, acetonitrile 59% Formation of cyclohexen-3-on-1-yl ester; purified by crystallization
Esterification 1-methylbenzotriazole-5-carboxylic acid, 1-methyl-5-hydroxypyrazole, EDC, triethylamine, DMAP, acetonitrile 35% Formation of pyrazolyl ester; crystallization purification

These reactions demonstrate the versatility of the carboxylic acid intermediate for further functionalization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Diazotization & Cyclization 3-amino-4-(methylamino)benzoic acid NaNO2, 5% AcOH, 0 °C, 24 h 79 High yield, mild conditions
Diazotization & HPLC Purification o-Phenylenediamine derivative Conc. HCl, NaNO2, 0–10 °C, 6 h; KOH neutralization 18 Lower yield, high purity
Oxidation of Aldehyde Benzotriazole aldehyde dimethyl acetal H2SO4, AcOH/H2O, 70 °C; KMnO4 oxidation Not specified Multi-step, suitable for substituted derivatives
Esterification 1-methylbenzotriazole-5-carboxylic acid EDC, DMAP, triethylamine, acetonitrile 35–59 Functionalization to esters

Analytical Characterization

The prepared compounds are typically characterized by:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 32286-99-0)
  • Structural Difference : Replaces the triazole (three-nitrogen) ring with an indazole (two-nitrogen) system.
  • Similarity score: 0.87 .
2-Azido-(1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium) hexafluorophosphate (2f)
  • Structural Difference : A diazepinium cation with azide and hexafluorophosphate groups.
  • Impact : The seven-membered diazepine ring introduces conformational flexibility absent in the rigid benzotriazole system. The azide group (IR: 2184 cm⁻¹) confers explosive reactivity, unlike the carboxylic acid’s metabolic versatility .
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3)
  • Structural Difference: Incorporates sulfur atoms (SO₂ groups) and a hydrazino substituent.
  • Impact: Sulfur enhances electron-withdrawing effects (IR: 1340, 1155 cm⁻¹ for SO₂), while the hydrazino group enables chelation, contrasting with the triazole’s nitrogen-rich aromatic system .

Functional Group and Substituent Analysis

Carboxylic Acid Position and Derivatives
  • The target compound’s carboxylic acid at position 7 contrasts with ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g) (), where the ester group at position 7 reduces polarity.
  • Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) () demonstrates how conjugated substituents (e.g., benzylidene) can enhance UV activity, a feature absent in the simpler triazole derivative.

Physicochemical Properties

Property Target Compound 1-Methyl-indazole-3-carboxylic Acid Benzodithiazine Derivative (3)
Molecular Weight 198.18 g/mol 206.63 g/mol 335.79 g/mol
Melting Point Not reported Not reported 252–253°C (dec.)
Key Functional Groups Carboxylic acid, triazole Carboxylic acid, indazole Hydrazino, SO₂, Cl
Solubility Likely polar (hydrochloride salt) Moderate (free acid) Low (esterified)

Industrial and Research Relevance

  • Commercial Availability : The target compound is supplied as a hydrochloride salt by multiple vendors (e.g., Enamine Ltd.), highlighting its role as a building block in medicinal chemistry .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid (also referred to as benzotriazole carboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid
  • Molecular Formula : C7H9N3O2
  • CAS Number : 12849322
  • Structure : The compound features a benzotriazole ring fused with a tetrahydro structure and a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Various studies have demonstrated that benzotriazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25
Pseudomonas fluorescens50

Antiparasitic Activity

The compound has also shown promising results in antiparasitic assays:

  • Activity Against Trypanosoma cruzi : In studies evaluating its effects on Trypanosoma cruzi, the causative agent of Chagas disease, it was found that the compound exhibited a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms. Notably, at a concentration of 50 μg/mL, it induced approximately 95% mortality in trypomastigotes .

Antifungal Activity

Benzotriazole derivatives have been explored for their antifungal properties:

  • Fungal Inhibition : The introduction of various substituents on the benzotriazole ring has been shown to enhance antifungal activity against species such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL .

The biological activity of benzotriazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzotriazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : The hydrophobic nature of certain derivatives allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Interference with Nucleic Acids : Some studies suggest that benzotriazoles may interact with DNA or RNA synthesis pathways in pathogens.

Study on Antibacterial Efficacy

A study conducted by Ochal et al. evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical strains of bacteria. The results highlighted that compounds with bulky hydrophobic groups exhibited superior activity compared to smaller analogs .

Antiparasitic Research

In another study focused on antiparasitic activity against Trypanosoma cruzi, researchers found that specific benzotriazole derivatives significantly reduced parasite viability in vitro. This study underscores the potential of these compounds as lead candidates for developing new antiparasitic therapies .

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